molecular formula C8H10ClNO3 B2969803 2-(4-Aminophenyl)-2-hydroxyacetic acid;hydrochloride CAS No. 2109404-20-6

2-(4-Aminophenyl)-2-hydroxyacetic acid;hydrochloride

Cat. No.: B2969803
CAS No.: 2109404-20-6
M. Wt: 203.62
InChI Key: YOAMQZANLPQSJY-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-2-hydroxyacetic acid;hydrochloride is a chemical compound that features an aminophenyl group attached to a hydroxyacetic acid moiety

Scientific Research Applications

2-(4-Aminophenyl)-2-hydroxyacetic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.

    Industry: It may be used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and may cause respiratory irritation .

Future Directions

The compound can be used to prepare small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It can also be used in the preparation of designed boronate ligands for glucose-selective holographic sensors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic acid;hydrochloride typically involves the reaction of 4-aminophenylacetic acid with suitable reagents to introduce the hydroxy group. One common method involves the use of hydroxylation reactions under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-2-hydroxyacetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The aminophenyl group can participate in substitution reactions, where other functional groups replace the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Properties

IUPAC Name

2-(4-aminophenyl)-2-hydroxyacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAMQZANLPQSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109404-20-6
Record name 2-(4-aminophenyl)-2-hydroxyacetic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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